2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 881073-38-7
VCID: VC7315544
InChI: InChI=1S/C18H12Cl2N6O/c19-11-4-3-5-12(8-11)26-17-14(9-23-26)16(21-10-22-17)24-25-18(27)13-6-1-2-7-15(13)20/h1-10H,(H,25,27)(H,21,22,24)
SMILES: C1=CC=C(C(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)Cl
Molecular Formula: C18H12Cl2N6O
Molecular Weight: 399.24

2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

CAS No.: 881073-38-7

Cat. No.: VC7315544

Molecular Formula: C18H12Cl2N6O

Molecular Weight: 399.24

* For research use only. Not for human or veterinary use.

2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide - 881073-38-7

Specification

CAS No. 881073-38-7
Molecular Formula C18H12Cl2N6O
Molecular Weight 399.24
IUPAC Name 2-chloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Standard InChI InChI=1S/C18H12Cl2N6O/c19-11-4-3-5-12(8-11)26-17-14(9-23-26)16(21-10-22-17)24-25-18(27)13-6-1-2-7-15(13)20/h1-10H,(H,25,27)(H,21,22,24)
Standard InChI Key LZNYWTDFLBSADC-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tripartite structure:

  • Pyrazolo[3,4-d]pyrimidine backbone: A fused bicyclic system comprising a pyrazole ring (positions 1-3) condensed with a pyrimidine ring (positions 4-6).

  • 3-Chlorophenyl substituent: Attached at the N1 position of the pyrazole ring, introducing steric bulk and electronic effects via the meta-chloro group.

  • Benzohydrazide moiety: Linked to the pyrimidine C4 position through a hydrazide bridge, providing hydrogen-bonding capabilities.

Key Structural Data:

PropertyValueSource
IUPAC Name2-chloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
SMILESC1=CC=C(C(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)Cl
InChIKeyLZNYWTDFLBSADC-UHFFFAOYSA-N
Topological Polar Surface Area98.9 Ų

The presence of two chlorine atoms at the benzohydrazide (C2) and phenyl (C3') positions enhances lipophilicity, as evidenced by a calculated LogP of 3.72. Hydrogen-bond donors (2) and acceptors (6) suggest moderate solubility in polar aprotic solvents, though experimental solubility data remain unpublished.

Synthesis and Optimization Strategies

Multistep Synthetic Pathways

The synthesis follows a three-stage protocol typical for pyrazolo[3,4-d]pyrimidine derivatives:

Stage 1: Pyrazolo[3,4-d]pyrimidine Core Formation

  • Reactants: 3-Chlorophenylhydrazine and 4,6-dichloropyrimidine-5-carbaldehyde.

  • Conditions: Reflux in acetic acid (120°C, 8 h) facilitates cyclocondensation, yielding 1-(3-chlorophenyl)-4-chloropyrazolo[3,4-d]pyrimidine.

Stage 2: Hydrazide Coupling

  • Reactants: Intermediate from Stage 1 and 2-chlorobenzohydrazide.

  • Conditions: Pd-catalyzed Buchwald-Hartwig amination in toluene at 100°C for 12 h achieves C-N bond formation.

Stage 3: Purification

  • Methods: Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol affords 92% purity.

Critical Reaction Parameters:

  • Temperature overshoot (>130°C) during Stage 1 promotes decomposition via retro-cyclization.

  • Anhydrous conditions in Stage 2 prevent hydrolysis of the hydrazide group.

Biological Activity and Mechanistic Hypotheses

Antimicrobial Activity

Preliminary assays on related compounds show:

  • Gram-Positive Bacteria: MIC = 8 µg/mL against Staphylococcus aureus.

  • Fungal Pathogens: 50% growth inhibition of Candida albicans at 32 µg/mL.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Compound VariationCDK2 IC₅₀ (nM)Solubility (µg/mL)
4-Fluorophenyl substituent4518.2
3-Chlorophenyl (this compound)Predicted: 38Predicted: 12.7
2,3-Dimethylphenyl 11229.5

Key trends:

  • Electron-Withdrawing Groups (Cl, F) improve kinase affinity but reduce solubility.

  • Meta-Substitution (3-Cl) optimizes steric compatibility with kinase active sites .

Future Research Directions

Priority Investigations

  • Crystallographic Studies: X-ray co-crystallization with CDK2 to validate binding mode hypotheses .

  • ADMET Profiling: In vitro assays for cytochrome P450 inhibition and hepatotoxicity.

  • SAR Expansion: Synthesis of analogs with varied hydrazide substituents (e.g., nitro, methoxy).

Clinical Translation Challenges

  • Bioavailability Optimization: The low predicted solubility (12.7 µg/mL) may necessitate prodrug strategies or nanoparticle formulations.

  • Target Validation: CRISPR screening to confirm kinase targets and identify synthetic lethal interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator